5-(三氟甲基)-1-苯并噻吩-2-甲酸甲酯

描述

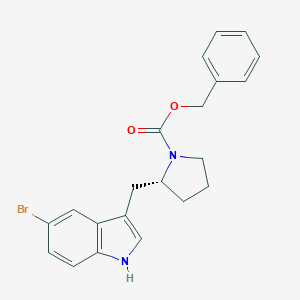

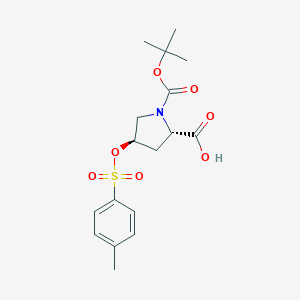

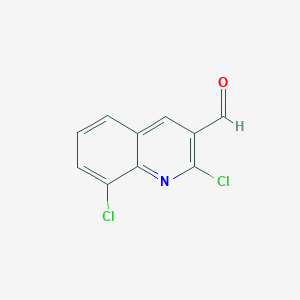

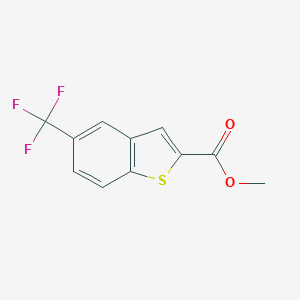

Methyl 5-(trifluoromethyl)-1-benzothiophene-2-carboxylate is a compound that belongs to the family of benzothiophenes, which are heterocyclic compounds containing a benzene ring fused to a thiophene ring. The trifluoromethyl group attached to the benzothiophene ring suggests that this compound could exhibit unique electronic and steric properties, potentially affecting its reactivity and physical characteristics.

Synthesis Analysis

The synthesis of related benzothiophene derivatives has been reported in the literature. For instance, the synthesis of 3-Methyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylic acid was achieved chemoselectively from its formyl precursor using Et3SiH/I2 as a reducing agent, with characterization by IR, 1H NMR, 13C NMR, and LCMS . Similarly, the synthesis of methyl 3-halo-1-benzothiophene-2-carboxylates involved an electrochemical reduction process, which followed an ECE mechanism, leading to the formation of methyl 1-benzothiophene-2-carboxylate . These studies provide insights into the synthetic routes that could be adapted for the synthesis of methyl 5-(trifluoromethyl)-1-benzothiophene-2-carboxylate.

Molecular Structure Analysis

The molecular structure of a related compound, methyl 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate, was determined to include a thiophene ring with a 2-amino group and a 3-methyl ester group, with the crystal structure stabilized by intra- and intermolecular N-H···O hydrogen bonds . Although the specific structure of methyl 5-(trifluoromethyl)-1-benzothiophene-2-carboxylate is not provided, similar analytical techniques could be employed to elucidate its structure.

Chemical Reactions Analysis

The chemical behavior of benzothiophene derivatives under various conditions has been explored. For example, the electrochemical reduction of methyl 3-halo-1-benzothiophene-2-carboxylates was investigated, revealing that the primary radical anion splits into a halide anion and a neutral heterocyclic radical, which is then reduced and protonated to form methyl 1-benzothiophene-2-carboxylate . Additionally, reactions with methyl 3-hydroxythiophene-2-carboxylate led to the formation of mono- and di-alkyl ethers of thiotetronic and α-halogenothiotetronic acids . These studies suggest that methyl 5-(trifluoromethyl)-1-benzothiophene-2-carboxylate could undergo similar reactions, potentially leading to a variety of functionalized products.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzothiophene derivatives can be influenced by substituents on the ring system. For instance, methyl-substituted derivatives of 1,3,5-tris(diphenylamino)benzene were found to form stable amorphous glasses with glass-transition temperatures around 50 °C . Quantum mechanical calculations and spectroscopic investigations on a related compound provided insights into molecular structural parameters, vibrational frequencies, and non-linear optical properties . These analyses could be indicative of the properties of methyl 5-(trifluoromethyl)-1-benzothiophene-2-carboxylate, which may exhibit unique electronic effects due to the presence of the trifluoromethyl group.

科学研究应用

合成和电化学行为一项专注于 3-卤代-1-苯并噻吩-2-甲酸甲酯的合成和电化学还原的研究提供了对它们的反应性和在电化学系统中的潜在应用的见解。该研究详细阐述了 3-碘代-1-苯并噻吩-2-甲酸甲酯的新合成路线,并研究了各种卤素取代衍生物的电化学行为。研究结果表明,由于其独特的电子转移特性,它们在开发电化学传感器和器件中具有应用前景 (Rejňák 等人,2004)。

衍生物的抗癌活性另一项研究探索了新型噻吩和苯并噻吩衍生物作为细胞毒剂的合成和结构解析。这项研究突出了某些苯并噻吩衍生物在抗癌治疗中的潜力,证明了它们对各种肿瘤细胞系的疗效。此类化合物可能是开发新抗癌药物的基础,强调了苯并噻吩衍生物的治疗意义 (Mohareb 等人,2016)。

材料科学应用在材料科学领域,苯并噻吩衍生物因其在储能和电子应用中的用途而受到研究。一项关于环戊二噻吩-苯甲酸共聚物作为锂离子电池负极电极中硅纳米颗粒的导电粘结剂的研究展示了苯并噻吩基化合物的潜力,即增强锂离子电池的性能和稳定性。这项研究强调了此类化合物在开发用于储能技术的高级材料中的重要性 (Wang 等人,2017)。

化学转化和反应此外,对包括苯并噻吩衍生物在内的 2-烷基杂芳烃中两个 C-H 键的双羧化研究提出了一种将羧基引入杂芳族化合物的新的方法。这种化学转化对合成化学具有广泛的意义,为获得用于制药和材料科学应用的多官能化芳香族化合物提供了一种通用的方法 (Shigeno 等人,2019)。

未来方向

属性

IUPAC Name |

methyl 5-(trifluoromethyl)-1-benzothiophene-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7F3O2S/c1-16-10(15)9-5-6-4-7(11(12,13)14)2-3-8(6)17-9/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWHOGTDVUZFYNO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC2=C(S1)C=CC(=C2)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7F3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10363133 | |

| Record name | Methyl 5-(trifluoromethyl)-1-benzothiophene-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10363133 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 5-(trifluoromethyl)-1-benzothiophene-2-carboxylate | |

CAS RN |

146137-92-0 | |

| Record name | Methyl 5-(trifluoromethyl)-1-benzothiophene-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10363133 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Trifluoromethyl-benzo[b]thiophene-2-carboxylic acid methyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[(3S)-3-Hydroxycyclohexen-1-yl]ethanone](/img/structure/B128639.png)